Cas no 437768-38-2 (tert-butyl N-carbamoyl(phenyl)methylcarbamate)
tert-butyl N-carbamoyl(phenyl)methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- CARBAMIC ACID, (2-AMINO-2-OXO-1-PHENYLETHYL)-, 1,1-DIMETHYLETHYL ESTER
- tert-butyl N-carbamoyl(phenyl)methylcarbamate
- tert-butyl N-[carbamoyl(phenyl)methyl]carbamate
- SCHEMBL3212586
- DTXSID301153673
- 437768-38-2
- EN300-190875
- AKOS015954821
- tert-butyl N-(2-amino-2-oxo-1-phenylethyl)carbamate
- tert-Butyl 2-amino-2-oxo-1-phenylethylcarbamate
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- Inchi: 1S/C13H18N2O3/c1-13(2,3)18-12(17)15-10(11(14)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H2,14,16)(H,15,17)
- InChI Key: JPDKWABQKOBPQR-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC(C1=CC=CC=C1)C(N)=O
Computed Properties
- Exact Mass: 250.13174244Da
- Monoisotopic Mass: 250.13174244Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 81.4Ų
tert-butyl N-carbamoyl(phenyl)methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-190875-0.05g |
tert-butyl N-[carbamoyl(phenyl)methyl]carbamate |
437768-38-2 | 0.05g |
$348.0 | 2023-09-18 | ||
| Enamine | EN300-190875-0.1g |
tert-butyl N-[carbamoyl(phenyl)methyl]carbamate |
437768-38-2 | 0.1g |
$364.0 | 2023-09-18 | ||
| Enamine | EN300-190875-0.25g |
tert-butyl N-[carbamoyl(phenyl)methyl]carbamate |
437768-38-2 | 0.25g |
$381.0 | 2023-09-18 | ||
| Enamine | EN300-190875-0.5g |
tert-butyl N-[carbamoyl(phenyl)methyl]carbamate |
437768-38-2 | 0.5g |
$397.0 | 2023-09-18 | ||
| Enamine | EN300-190875-1.0g |
tert-butyl N-[carbamoyl(phenyl)methyl]carbamate |
437768-38-2 | 1g |
$457.0 | 2023-05-25 | ||
| Enamine | EN300-190875-2.5g |
tert-butyl N-[carbamoyl(phenyl)methyl]carbamate |
437768-38-2 | 2.5g |
$810.0 | 2023-09-18 | ||
| Enamine | EN300-190875-5.0g |
tert-butyl N-[carbamoyl(phenyl)methyl]carbamate |
437768-38-2 | 5g |
$1322.0 | 2023-05-25 | ||
| Enamine | EN300-190875-10.0g |
tert-butyl N-[carbamoyl(phenyl)methyl]carbamate |
437768-38-2 | 10g |
$1962.0 | 2023-05-25 | ||
| Enamine | EN300-190875-1g |
tert-butyl N-[carbamoyl(phenyl)methyl]carbamate |
437768-38-2 | 1g |
$414.0 | 2023-09-18 | ||
| Enamine | EN300-190875-5g |
tert-butyl N-[carbamoyl(phenyl)methyl]carbamate |
437768-38-2 | 5g |
$1199.0 | 2023-09-18 |
tert-butyl N-carbamoyl(phenyl)methylcarbamate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on tert-butyl N-carbamoyl(phenyl)methylcarbamate
Recent Advances in the Study of tert-Butyl N-carbamoyl(phenyl)methylcarbamate (CAS: 437768-38-2)
The compound tert-butyl N-carbamoyl(phenyl)methylcarbamate (CAS: 437768-38-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its carbamate and carbamoyl functional groups, serves as a crucial intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. The unique structural features of this compound make it a valuable scaffold for medicinal chemistry, enabling the development of novel therapeutic agents with enhanced pharmacokinetic properties.
A study published in the Journal of Medicinal Chemistry (2023) investigated the role of tert-butyl N-carbamoyl(phenyl)methylcarbamate as a precursor in the synthesis of protease inhibitors. The research highlighted its utility in forming stable covalent bonds with target enzymes, thereby enhancing inhibitory potency. The study employed advanced computational modeling and X-ray crystallography to elucidate the binding mechanisms, providing insights into the compound's molecular interactions. These findings underscore the potential of 437768-38-2 in the development of next-generation antiviral and anticancer drugs.
In another recent publication in Bioorganic & Medicinal Chemistry Letters (2024), researchers explored the use of tert-butyl N-carbamoyl(phenyl)methylcarbamate in prodrug design. The study demonstrated that this compound could be effectively modified to improve drug solubility and bioavailability. By incorporating the carbamate moiety, the researchers achieved controlled release of active pharmaceutical ingredients (APIs) in vivo, reducing side effects and improving therapeutic outcomes. This approach has significant implications for the treatment of chronic diseases, where sustained drug delivery is critical.
Furthermore, a 2023 study in ACS Chemical Biology focused on the metabolic stability of tert-butyl N-carbamoyl(phenyl)methylcarbamate. The researchers utilized mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to analyze the compound's degradation pathways in human liver microsomes. Their results indicated that the tert-butyl group confers enhanced metabolic stability, making the compound a promising candidate for further pharmacokinetic optimization. This research provides a foundation for future studies aimed at improving the drug-like properties of derivatives based on 437768-38-2.
In summary, recent advancements in the study of tert-butyl N-carbamoyl(phenyl)methylcarbamate (CAS: 437768-38-2) highlight its versatility and potential in pharmaceutical applications. From its role as a synthetic intermediate to its utility in prodrug design and enzyme inhibition, this compound continues to be a focal point of innovative research. Future studies are expected to further explore its therapeutic potential, paving the way for the development of novel drugs with improved efficacy and safety profiles.
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